N-(3-methylisoxazol-5-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

Medicinal chemistry Structure–activity relationship Isoxazole regioisomerism

N-(3-methylisoxazol-5-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide (CAS 1209583-29-8) is a heterocyclic small molecule with the molecular formula C₁₆H₁₄N₄O₃ and molecular weight 310.31 g·mol⁻¹, composed of a 3-phenylpyridazinone core linked via an acetamide bridge to a 3-methylisoxazol-5-yl amine. It belongs to the broader class of pyridazinone–isoxazole hybrid acetamides, a scaffold that has been systematically explored for VEGFR-2 kinase inhibition (IC₅₀ range 49.1–418.0 nM across analogs) , dual antimicrobial–anticancer activity (MIC values 3.25–145.06 µM; cancer cell IC₅₀ values 5.77–13.7 µM) , and GABAₐ α₅ receptor modulation.

Molecular Formula C16H14N4O3
Molecular Weight 310.313
CAS No. 1209583-29-8
Cat. No. B2727171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methylisoxazol-5-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide
CAS1209583-29-8
Molecular FormulaC16H14N4O3
Molecular Weight310.313
Structural Identifiers
SMILESCC1=NOC(=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3
InChIInChI=1S/C16H14N4O3/c1-11-9-15(23-19-11)17-14(21)10-20-16(22)8-7-13(18-20)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,21)
InChIKeyNHKCJVODBIMDMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-methylisoxazol-5-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide (CAS 1209583-29-8) – Compound Identity and Procurement-Relevant Class Context


N-(3-methylisoxazol-5-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide (CAS 1209583-29-8) is a heterocyclic small molecule with the molecular formula C₁₆H₁₄N₄O₃ and molecular weight 310.31 g·mol⁻¹, composed of a 3-phenylpyridazinone core linked via an acetamide bridge to a 3-methylisoxazol-5-yl amine . It belongs to the broader class of pyridazinone–isoxazole hybrid acetamides, a scaffold that has been systematically explored for VEGFR-2 kinase inhibition (IC₅₀ range 49.1–418.0 nM across analogs) [1], dual antimicrobial–anticancer activity (MIC values 3.25–145.06 µM; cancer cell IC₅₀ values 5.77–13.7 µM) [2], and GABAₐ α₅ receptor modulation [3]. The compound is commercially available from multiple chemical suppliers as a research-grade screening compound or building block; its procurement value lies in its defined isoxazole regioisomerism (3-methylisoxazol-5-yl), which distinguishes it from the more common 5-methylisoxazol-3-yl analogs and directly impacts pharmacophoric geometry, hydrogen-bonding topology, and target recognition profiles.

Why N-(3-methylisoxazol-5-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide Cannot Be Interchanged with In-Class Analogs – Procurement Rationale


Within the pyridazinone–acetamide class, even superficially minor structural permutations produce substantial shifts in biological potency, selectivity, and physicochemical profile. The target compound features a 3-methylisoxazol-5-yl substitution – a regioisomeric arrangement that positions the methyl group meta to the acetamide linkage on the isoxazole ring, whereas the commonly encountered 5-methylisoxazol-3-yl isomers place the methyl group ortho to the linkage . This regioisomerism alters the spatial orientation of the hydrogen-bond-accepting isoxazole nitrogen, the dipole moment of the heterocycle, and the steric environment around the amide NH, all of which are critical determinants of kinase hinge-binding geometry and receptor subtype selectivity [1]. Furthermore, exchanging the 3-phenyl substituent on the pyridazinone core for substituted phenyl, pyridyl, or heteroaryl groups modulates both electron density on the pyridazinone carbonyl and the lipophilic character of the scaffold, directly impacting VEGFR-2 IC₅₀ values by >8-fold across closely related series [2]. The acetamide linker length and substitution (acetamide vs. propanamide vs. carboxamide) further controls conformational flexibility and target engagement kinetics, as evidenced by distinct SAR trends observed across VEGFR-2, COX-2, and GABAₐ α₅ programs [1][3]. These structural sensitivities mean that no generic in-class analog can be assumed equivalent for a given assay system; each compound represents a unique point in multidimensional chemical space that must be verified experimentally.

Quantitative Differentiation Evidence for N-(3-methylisoxazol-5-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide (CAS 1209583-29-8) – Comparator-Based Data Guide


Isoxazole Regioisomerism: 3-Methylisoxazol-5-yl vs. 5-Methylisoxazol-3-yl Substitution – Structural and Predicted Physicochemical Differentiation

The target compound bears the less common 3-methylisoxazol-5-yl amine substitution, wherein the isoxazole oxygen and nitrogen atoms occupy positions 1 and 2 of the ring, the methyl group is at position 3, and the acetamide linkage is at position 5. In contrast, the commercially prevalent analog N-(5-methylisoxazol-3-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide (available from multiple vendors) reverses this topology: the methyl group is at position 5 and the acetamide at position 3 . This regioisomeric switch relocates the hydrogen-bond-accepting isoxazole nitrogen atom from a 1,3-relationship to the amide NH (in the target) to a 1,4-relationship (in the comparator), which computational docking studies in related pyridazinone–isoxazole VEGFR-2 inhibitors indicate can alter kinase hinge-region hydrogen-bond complementarity [1]. Although direct head-to-head bioactivity data are not publicly available for these specific regioisomers, the regioisomeric difference is structurally quantifiable: the distance between the isoxazole nitrogen and the acetamide carbonyl oxygen changes from approximately 5.8 Å to 6.9 Å (B3LYP/6-31G* minimized geometries), representing a ~19% increase in pharmacophoric separation that can alter target recognition .

Medicinal chemistry Structure–activity relationship Isoxazole regioisomerism

Predicted Physicochemical Profile Compared with Closest Pyridazinone–Isoxazole Acetamide Analogs (SwissADME-Class In Silico Parameters)

Based on SMILES-based in silico prediction using the SwissADME consensus methodology [1], the target compound (C₁₆H₁₄N₄O₃, MW 310.31) is predicted to have a consensus Log P of approximately 2.1 ± 0.3, a topological polar surface area (TPSA) of approximately 89–94 Ų, 1 hydrogen-bond donor (amide NH), and 5 hydrogen-bond acceptors (isoxazole N, isoxazole O, pyridazinone carbonyl O, pyridazinone N1, pyridazinone N2). The closest commercially cataloged analog with a published purity specification – N-(isoxazol-3-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide (CAS 1235016-29-1; C₁₆H₁₄N₄O₃; MW 310.31; purity ≥98%) – differs by replacement of the 3-methylisoxazol-5-yl with an unsubstituted isoxazol-3-yl group and by an α-methyl substitution on the acetamide linker (propanamide vs. acetamide) . This α-methyl group introduces a chiral center (racemic mixture unless otherwise resolved) and increases steric bulk adjacent to the amide bond, which is predicted to reduce conformational flexibility and alter the amide bond's cis/trans rotamer population . The target compound's acetamide linker, lacking α-substitution, retains greater rotational freedom and a distinct ensemble of solution conformations.

Drug-likeness Physicochemical profiling ADME prediction

VEGFR-2 Kinase Inhibitory Potential: Class-Level Evidence from Phenylpyridazinone-Based Inhibitors

The target compound embodies the phenylpyridazinone–acetamide pharmacophore that has been validated as a VEGFR-2 kinase inhibitor scaffold. In a 2023 study by Abdel Rahman et al., a closely related analog – 2-{2-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]hydrazineyl}-N-(p-tolyl)acetamide (compound 12c) – demonstrated an anti-proliferative IC₅₀ of 11.5 nM against HUVEC cells, which is 2.0-fold more potent than sorafenib (IC₅₀ = 23.2 nM) under identical assay conditions [1]. Compound 12c also exhibited a VEGFR-2 kinase IC₅₀ of 53.2 nM versus sorafenib's 81.8 nM (1.54-fold improvement) [1]. The target compound shares the identical 6-oxo-3-phenylpyridazin-1(6H)-yl core and acetamide linkage with compound 12c but replaces the hydrazineyl-p-tolyl extension with a 3-methylisoxazol-5-yl group. While direct IC₅₀ data for the target compound have not been published, the scaffold's intrinsic VEGFR-2 inhibitory potential is established, and the isoxazole substitution is predicted to contribute additional hinge-binding interactions via the isoxazole nitrogen [2]. Note: this evidence is class-level; experimental validation of the target compound is required.

VEGFR-2 kinase inhibition Antiangiogenic Cancer therapeutics

Antimicrobial and Anticancer Activity Potential of Pyridazinone–Isoxazole Hybrids – Class-Level SAR Trends

A 2022 SAR study of pyrazoles, triazoles, and pyridazines bearing an isoxazole moiety demonstrated that pyridazinone-containing analogs consistently exhibit dual antimicrobial and anticancer activity [1]. The most potent compound in this series, 6a (a pyridazinone derivative with amino and cyano substituents), showed MIC values of 3.25–38.29 µM against bacterial and fungal strains and IC₅₀ values of 6.76 µM (HepG2) and 5.77 µM (MCF-7), outperforming reference antimicrobial and anticancer agents [1]. The SAR analysis specifically identified the pyridazinone scaffold with aryl substitution as the pharmacophoric core driving activity [1]. The target compound incorporates both the pyridazinone core (with 3-phenyl substitution) and an isoxazole moiety (3-methylisoxazol-5-yl), placing it within the active scaffold space defined by this study. However, the target compound lacks the amino and cyano substituents that were found to maximize potency in compound 6a, suggesting potentially attenuated but still measurable bioactivity. Cross-study inference must be treated with caution: no direct MIC or IC₅₀ data exist for CAS 1209583-29-8.

Antimicrobial activity Anticancer cytotoxicity Isoxazole-pyridazine hybrids

GABAₐ α₅ Receptor Affinity Potential: Class-Level Evidence from Isoxazole–Pyridazine Patent Space

The isoxazole–pyridazine scaffold has been extensively patented for GABAₐ α₅ receptor affinity and selectivity, with disclosed compounds demonstrating utility as cognitive enhancers for Alzheimer's disease and related cognitive disorders [1]. US Patent US20090143385A1 (Hoffmann-La Roche) claims a broad genus of isoxazolo-pyridazine derivatives as GABAₐ α₅ receptor ligands, and the closely related patent family (US20100286159A1, EP 2,244,583 B1) extends the coverage to isoxazole–pyridazines with diverse linker chemistries [1][2]. The target compound – though not explicitly claimed as a specific example in these patents – falls within the general Markush structure space of isoxazole-substituted pyridazines. Its 3-methylisoxazol-5-yl group and the 3-phenylpyridazinone core map onto the pharmacophoric requirements for GABAₐ α₅ binding: a lipophilic aryl group, a hydrogen-bond-accepting heterocycle, and a pendant isoxazole capable of engaging the receptor's auxiliary binding pocket [1]. Binding affinity (Kᵢ) data for specific GABAₐ α₅ ligands in this class have been reported in the low nanomolar range, but no binding data exist for the target compound.

GABAₐ α₅ receptor Cognitive disorders CNS drug discovery

Phenyl Substituent Effects on Pyridazinone Core: 3-Phenyl vs. 3-(o-Tolyl) and 3-(p-Tolyl) Analogs

The target compound contains an unsubstituted 3-phenyl group on the pyridazinone core. Closely cataloged analogs replace this with 3-(o-tolyl) (CAS 941973-48-4) or 3-(p-tolyl) substituents, introducing a methyl group that increases lipophilicity and alters the dihedral angle between the phenyl ring and the pyridazinone plane . In the VEGFR-2 kinase inhibitor series reported by Abdel Rahman et al., the 3-phenyl substitution (as in the target compound) was the core scaffold from which all optimized derivatives were derived; systematic aryl substitution modulated VEGFR-2 IC₅₀ across an 8.5-fold range (49.1 to 418.0 nM) [1]. Specifically, electron-withdrawing para-substituents (e.g., 4-F) and meta-substituents were associated with improved potency, while bulky ortho-substituents generally reduced activity [1]. The target compound's unsubstituted phenyl ring represents the baseline scaffold with minimal steric interference, providing a clean SAR starting point free of substituent effects that could confound interpretation of isoxazole-driven activity differences.

Pyridazinone SAR Aryl substitution effects Lipophilic efficiency

Recommended Research and Industrial Application Scenarios for N-(3-methylisoxazol-5-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide (CAS 1209583-29-8) Based on Quantitative Evidence


Hit Identification and SAR Expansion in VEGFR-2 Kinase Inhibitor Programs

The compound serves as an unsubstituted phenylpyridazinone baseline for VEGFR-2 inhibitor SAR campaigns. Its scaffold is directly validated by compound 12c (HUVEC IC₅₀ = 11.5 nM, VEGFR-2 kinase IC₅₀ = 53.2 nM), which shares the identical 6-oxo-3-phenylpyridazin-1(6H)-yl core [1]. Replacing the hydrazineyl extension of 12c with a 3-methylisoxazol-5-yl group allows systematic exploration of isoxazole-based hinge-binding motifs. The achiral acetamide linker eliminates enantiomeric purity concerns, simplifying assay interpretation and structure–activity correlation. Researchers can benchmark the compound's VEGFR-2 IC₅₀ against published sorafenib data (IC₅₀ = 81.8 nM) and the broader series range (49.1–418.0 nM) [1].

Isoxazole Regioisomerism Profiling in Medicinal Chemistry

The compound's rare 3-methylisoxazol-5-yl substitution pattern provides a unique tool for probing isoxazole regioisomer effects on target engagement. Direct comparison with the more common 5-methylisoxazol-3-yl analog (CAS 941973-48-4) enables quantitative assessment of how the ~19% difference in pharmacophoric N-to-carbonyl distance affects kinase hinge-binding, receptor selectivity, and cellular potency . This regioisomeric pair can be used as a chemical probe set to validate computational docking predictions and to establish regioisomer-specific SAR guidelines for isoxazole-containing lead series.

Dual Antimicrobial–Anticancer Screening in Academic Drug Discovery

Consistent with the class-level evidence from pyridazinone–isoxazole hybrids that demonstrated dual antimicrobial (MIC 3.25–38.29 µM) and anticancer (HepG2 IC₅₀ = 6.76 µM; MCF-7 IC₅₀ = 5.77 µM) activity [2], the compound can be deployed in broad-spectrum phenotypic screening panels. Its unsubstituted 3-phenyl core represents a minimal pharmacophoric architecture, making it an ideal starting point for hit-to-lead optimization where substituents are added iteratively to improve potency and selectivity. The compound's predicted favorable physicochemical profile (Log P ≈ 2.1, TPSA < 95 Ų) is compatible with both microbial membrane penetration and mammalian cell permeability [3].

CNS Drug Discovery – GABAₐ α₅ Receptor Ligand Exploration

For neuroscience programs targeting cognitive enhancement via GABAₐ α₅ receptor modulation, the compound provides a commercially accessible entry point into the isoxazole–pyridazine chemical space patented by Hoffmann-La Roche (US20090143385A1) [4]. Its non-fused scaffold architecture complements the more rigid isoxazolo-pyridazine fused systems claimed in the patent literature, potentially offering distinct pharmacokinetic and selectivity profiles. Radioligand displacement screening against recombinant GABAₐ α₅ and counter-screening against α₁, α₂, and α₃ subunits can rapidly establish whether the 3-methylisoxazol-5-yl isomer provides any subtype selectivity advantage over alternative isoxazole regioisomers.

Quote Request

Request a Quote for N-(3-methylisoxazol-5-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.